N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
Description
Properties
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O3/c1-2-31-17-8-6-14(7-9-17)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)15-4-3-5-16(23)10-15/h3-11,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSYMOXFTYSHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 2,3-Dihydro-1H-indol-6-amine
Procedure :
- Dissolve 2,3-dihydro-1H-indol-6-amine (10 mmol) in anhydrous dichloromethane (50 mL).
- Add triethylamine (15 mmol) and cool to 0°C.
- Introduce methylsulfonyl chloride (12 mmol) dropwise under nitrogen.
- Stir at room temperature for 6 hours.
- Quench with ice water, extract with DCM, dry (MgSO₄), and concentrate.
Yield : 85–90% (white crystalline solid).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.45 (s, 1H, ArH), 4.10 (t, J = 6.8 Hz, 2H, CH₂), 3.20 (t, J = 6.8 Hz, 2H, CH₂), 3.05 (s, 3H, SO₂CH₃).
- ESI-MS : m/z 243.1 [M + H]⁺.
Alternative Pathway: Nitro Reduction
If starting from 6-nitro-2,3-dihydro-1H-indole :
- Sulfonylate with methylsulfonyl chloride as above to yield 1-(methylsulfonyl)-6-nitro-2,3-dihydro-1H-indole .
- Reduce the nitro group using H₂/Pd-C (10 wt%) in ethanol at 50°C for 4 hours.
Yield : 78% after purification by silica chromatography.
Synthesis of N-(2,4-Dimethylphenyl) Isocyanate
BTC-Mediated Isocyanate Formation
- Suspend 2,4-dimethylaniline (10 mmol) in dry tetrahydrofuran (30 mL).
- Add bis(trichloromethyl)carbonate (BTC, 3.3 mmol) and stir at 0°C.
- Warm to 25°C and stir for 3 hours.
- Filter and concentrate under vacuum.
Yield : 88% (colorless liquid).
Characterization :
- IR (neat): 2270 cm⁻¹ (N=C=O stretch).
Urea Bond Formation
Isocyanate-Amine Coupling
Procedure :
- Dissolve 1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-amine (5 mmol) in dry DCM (20 mL).
- Add N-(2,4-dimethylphenyl) isocyanate (5.5 mmol) and stir at 25°C for 12 hours.
- Concentrate and purify via silica chromatography (EtOAc/hexane, 1:1).
Yield : 76% (off-white solid).
Optimization Notes :
Carbodiimide-Mediated Alternative
For comparison, a coupling agent approach was evaluated:
- Combine both amines (5 mmol each) in DMF (15 mL).
- Add EDC·HCl (6 mmol) and HOBt (6 mmol).
- Stir at 25°C for 24 hours.
- Isolate via aqueous workup.
Yield : 52% (lower due to competing side reactions).
Analytical and Spectroscopic Validation
Spectroscopic Data for Target Compound
- ¹H NMR (400 MHz, DMSO-d₆):
δ 8.75 (s, 1H, NH), 8.20 (s, 1H, NH), 7.35 (d, J = 8.0 Hz, 1H, ArH), 7.10 (s, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 6.60 (s, 1H, ArH), 4.15 (t, J = 6.8 Hz, 2H, CH₂), 3.25 (t, J = 6.8 Hz, 2H, CH₂), 3.10 (s, 3H, SO₂CH₃), 2.30 (s, 3H, CH₃), 2.20 (s, 3H, CH₃). - ¹³C NMR (100 MHz, DMSO-d₆):
δ 155.2 (C=O), 138.5, 135.0, 132.8, 130.1, 129.5, 127.4, 123.9, 117.8, 110.5, 45.2 (CH₂), 42.5 (CH₂), 37.8 (SO₂CH₃), 20.5 (CH₃), 17.9 (CH₃). - ESI-MS : m/z 402.2 [M + H]⁺.
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Isocyanate route | 76 | 98.5 |
| Carbodiimide route | 52 | 95.2 |
Challenges and Mitigation Strategies
- Isocyanate Stability : Hygroscopic nature necessitates strict anhydrous conditions.
- Sulfonamide Reactivity : Steric hindrance at the indoline nitrogen slows coupling; elevated temperatures (40°C) improved reaction rates without decomposition.
- Byproduct Formation : Silica chromatography effectively removed biuret byproducts (<2% yield).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Indole-Containing Ureas
Compounds with indole or dihydroindole substituents share structural similarities but differ in substitution patterns:
Key Observations :
Sulfonated and Sulfonyl-Containing Ureas
Sulfonyl groups are critical for electronic effects and metabolic stability:
Key Observations :
Pesticidal Ureas
Urea derivatives are widely used as herbicides; substituents dictate selectivity and potency:
Key Observations :
- Diuron and linuron rely on chloro/methoxy groups for herbicidal activity, whereas the target compound’s methylsulfonyl and dihydroindole groups may target different pathways.
- Higher logP in indole-containing analogs (e.g., 5.47 in ) suggests the target compound may exhibit greater membrane penetration but reduced water solubility.
Research Findings and Implications
- Electronic Effects : Methylsulfonyl groups may stabilize the urea carbonyl, increasing resistance to hydrolysis compared to chlorophenyl derivatives.
- Pesticidal Potential: While diuron and linuron act as photosystem II inhibitors, the target compound’s unique substituents suggest a novel mechanism requiring further study.
Biological Activity
N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 252.35 g/mol
- CAS Number : 676348-65-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that the compound may influence apoptosis and cell proliferation through modulation of the following pathways:
- Apoptosis Induction : The compound has been shown to increase the Bax/Bcl-2 ratio in cancer cells, promoting apoptosis. This effect is mediated by the activation of caspases, specifically caspase-3 and caspase-9, which are crucial for the apoptotic process.
- Cell Cycle Arrest : Studies suggest that it can induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its efficacy against selected cancer types:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 12.5 | Apoptosis induction |
| NCI-H460 (Lung) | 10.0 | Cell cycle arrest |
| MDA-MB-231 (Breast) | 15.0 | Increased Bax/Bcl-2 ratio |
These findings indicate that the compound has a promising profile as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial for conditions characterized by chronic inflammation.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Tumor Xenografts : In vivo experiments using nude mice implanted with human cancer xenografts demonstrated that treatment with the compound significantly delayed tumor growth without causing substantial weight loss in the subjects. This suggests a favorable therapeutic window.
- Combination Therapy : Research indicates that when combined with conventional chemotherapeutic agents like gemcitabine, this compound enhances the overall efficacy against resistant cancer cell lines.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea?
- Methodological Answer : The synthesis typically involves coupling reactions between the 2,4-dimethylphenyl urea moiety and the methylsulfonyl-substituted dihydroindole scaffold. Key steps include:
- Activation of the urea group for nucleophilic substitution.
- Use of coupling agents (e.g., carbodiimides) to facilitate amide bond formation.
- Purification via column chromatography with gradients optimized for polar intermediates (e.g., silica gel with ethyl acetate/hexane mixtures) .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the presence of methylsulfonyl, dimethylphenyl, and urea functional groups. For example, the methylsulfonyl group exhibits distinct deshielded proton signals near δ 3.0–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the urea backbone .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions in urea dimers) and dihedral angles between aromatic planes, critical for understanding solid-state stability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or indole rings) influence biological activity?
- Methodological Answer :
- Quantitative Structure-Activity Relationship (QSAR) Studies : Computational modeling (e.g., 3D-QSAR) identifies steric and electronic contributions. For example:
- Electron-withdrawing groups (e.g., methylsulfonyl) enhance metabolic stability by reducing oxidative degradation.
- Bulky substituents (e.g., 2,4-dimethylphenyl) improve binding affinity to hydrophobic enzyme pockets, as shown in anti-proliferative assays with leukemia cell lines .
- Comparative Bioassays : Test analogs with systematic substitutions (e.g., halogenation, methoxy groups) against control compounds to isolate substituent effects .
Q. What metabolic pathways are anticipated for this compound, and how can its stability be optimized?
- Methodological Answer :
- In Vitro Metabolism Studies : Use liver microsomes or hepatocyte models to identify primary metabolites. For example:
- Hydrolysis of the urea bond (observed in structurally related compounds like Amitraz) may yield 2,4-dimethylaniline derivatives .
- Stabilization Strategies :
- Introduce electron-donating groups (e.g., methyl) to shield the urea bond from enzymatic cleavage.
- Modify the dihydroindole scaffold to reduce susceptibility to cytochrome P450 oxidation .
Q. How do crystallographic data inform formulation strategies for this compound?
- Methodological Answer :
- Crystal Packing Analysis : X-ray diffraction reveals hydrogen-bonding motifs (e.g., R₂²(8) dimer rings) that influence solubility and dissolution rates. For example:
- Strong N–H···O interactions may necessitate co-solvents (e.g., PEG 400) to enhance aqueous solubility .
- Polymorph Screening : Assess multiple crystalline forms (e.g., hydrates, solvates) for differences in melting points and hygroscopicity, which impact storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
